7-Iodo-2-methyl-2H-indazole
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Overview
Description
7-Iodo-2-methyl-2H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of an iodine atom at the 7th position and a methyl group at the 2nd position of the indazole ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
7-Iodo-2-methyl-2H-indazole is a member of the indazole family, a class of nitrogen-containing heterocyclic compounds . Indazole-containing compounds have a wide variety of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities . For instance, indazoles can inhibit phosphoinositide 3-kinase δ, which plays a crucial role in immune and inflammatory responses .
Result of Action
Given the known biological activities of indazole derivatives, it can be inferred that this compound may have potential antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-methyl-2H-indazole typically involves the iodination of 2-methyl-2H-indazole. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indazole ring using iodine and an oxidizing agent such as potassium iodate or hydrogen peroxide. The reaction is usually carried out in an acidic medium, such as acetic acid, to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the iodine atom can be replaced by other functional groups, such as hydroxyl or nitro groups, using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to remove the iodine atom, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the iodine position, where nucleophiles such as amines, thiols, or alkoxides replace the iodine atom. Common reagents for these reactions include sodium azide, thiourea, or sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium azide, thiourea, sodium methoxide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: 7-Hydroxy-2-methyl-2H-indazole, 7-Nitro-2-methyl-2H-indazole.
Reduction: 2-Methyl-2H-indazole.
Substitution: 7-Amino-2-methyl-2H-indazole, 7-Thio-2-methyl-2H-indazole, 7-Methoxy-2-methyl-2H-indazole.
Scientific Research Applications
7-Iodo-2-methyl-2H-indazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: this compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes, where its unique chemical properties are leveraged to enhance product performance.
Comparison with Similar Compounds
2-Methyl-2H-indazole: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.
7-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of iodine, which affects its reactivity and binding properties.
7-Chloro-2-methyl-2H-indazole: Contains a chlorine atom, leading to variations in its chemical and biological behavior.
Uniqueness: 7-Iodo-2-methyl-2H-indazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric effects. These effects influence its reactivity in chemical reactions and its interaction with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
7-iodo-2-methylindazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNWOYHMYDZWOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680934 |
Source
|
Record name | 7-Iodo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216694-71-1 |
Source
|
Record name | 7-Iodo-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70680934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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